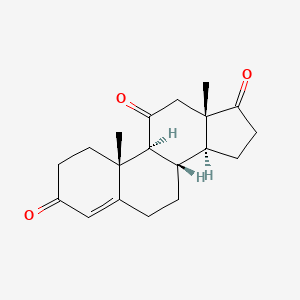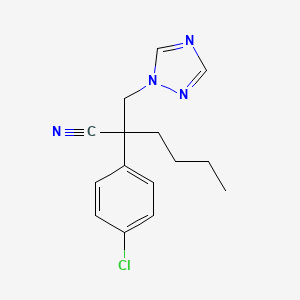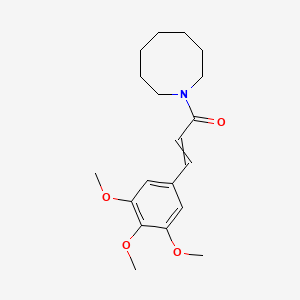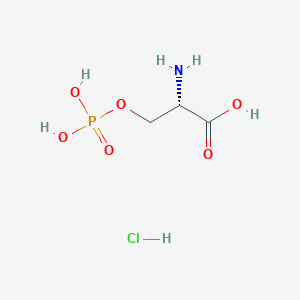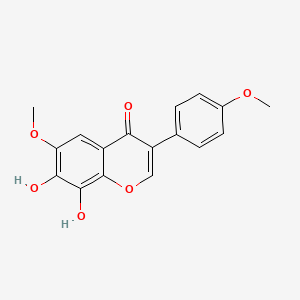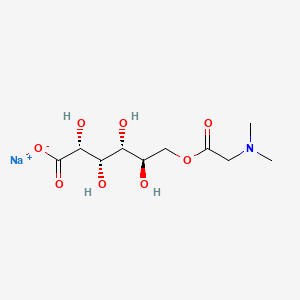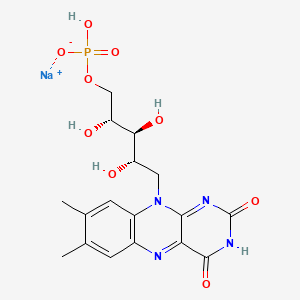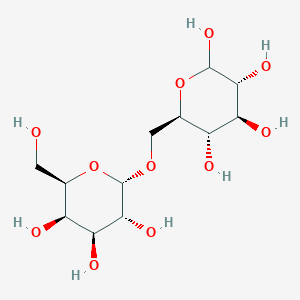
Furaltadone, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furaltadone, ®- is a synthetic antibiotic belonging to the nitrofuran group, characterized by the presence of a 5-nitrofuran ring. It was first patented in 1957 and has been used primarily in veterinary medicine for the treatment of bacterial and protozoal infections in poultry and other animals . The compound is known for its broad-spectrum antimicrobial activity and has also been utilized in human medicine for urinary tract infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Furaltadone, ®- can be synthesized through a multi-step process involving the reaction of 5-nitrofurfural with morpholine to form an intermediate, which is then reacted with 3-amino-2-oxazolidinone under specific conditions . The reaction typically requires a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of Furaltadone, ®- involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Furaltadone, ®- undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized under specific conditions, leading to the formation of different oxidative products.
Reduction: The nitro group in the nitrofuran ring can be reduced to an amino group, which can further undergo various transformations.
Substitution: The compound can participate in substitution reactions, particularly at the nitrofuran ring and the oxazolidinone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of amino derivatives, while oxidation can produce various oxidative metabolites .
Aplicaciones Científicas De Investigación
Furaltadone, ®- has been extensively studied for its antimicrobial properties. It is used in:
Chemistry: As a model compound for studying nitrofuran chemistry and its reactivity.
Biology: In research on bacterial resistance mechanisms and the development of new antimicrobial agents.
Medicine: For its potential use in treating bacterial infections, particularly in cases where other antibiotics are ineffective.
Industry: In the development of veterinary pharmaceuticals and as a feed additive to prevent infections in livestock
Mecanismo De Acción
Furaltadone, ®- exerts its antimicrobial effects by interfering with bacterial enzyme systems, particularly those involved in DNA synthesis. The compound targets bacterial ribosomes and inhibits protein synthesis, leading to cell death. The nitrofuran ring is believed to play a crucial role in its activity, generating reactive intermediates that damage bacterial DNA and other cellular components .
Comparación Con Compuestos Similares
Furaltadone, ®- is similar to other nitrofuran antibiotics such as furazolidone, nitrofurantoin, and nitrofurazone. it is unique in its specific structure and spectrum of activity. Unlike some of its counterparts, Furaltadone, ®- has been found to be particularly effective against certain protozoal infections, making it a valuable tool in veterinary medicine .
List of Similar Compounds
- Furazolidone
- Nitrofurantoin
- Nitrofurazone
- Levofuraltadone (S)-form
Propiedades
Número CAS |
59811-34-6 |
|---|---|
Fórmula molecular |
C13H16N4O6 |
Peso molecular |
324.29 g/mol |
Nombre IUPAC |
(5R)-5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7+/t11-/m1/s1 |
Clave InChI |
YVQVOQKFMFRVGR-LLUUXILJSA-N |
SMILES isomérico |
C1COCCN1C[C@@H]2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES canónico |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Descripción física |
Yellow solid; [Merck Index] |
Números CAS relacionados |
3759-92-0 (mono-hydrochloride) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


